molecular formula C18H16O2 B14406723 9-Anthrylmethyl glycidyl ether CAS No. 87607-33-8

9-Anthrylmethyl glycidyl ether

Cat. No.: B14406723
CAS No.: 87607-33-8
M. Wt: 264.3 g/mol
InChI Key: CGQRIFPFSCAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Anthrylmethyl glycidyl ether is an organic compound that combines the structural features of anthracene and glycidyl ether. This compound is notable for its fluorescent properties, making it valuable in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthrylmethyl glycidyl ether typically involves the reaction of 9-anthracenemethanol with epichlorohydrin. The process begins with the formation of 9-anthracenemethoxide through the proton exchange between 9-anthracenemethanol and a strong base such as potassium tert-butoxide. This intermediate then reacts with epichlorohydrin to form this compound .

Industrial Production Methods: Industrial production of glycidyl ethers often employs the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. In the case of this compound, the alkoxide ion derived from 9-anthracenemethanol reacts with epichlorohydrin under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 9-Anthrylmethyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Anthrylmethyl glycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-anthrylmethyl glycidyl ether primarily involves its ability to undergo nucleophilic substitution reactions. The glycidyl ether group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The anthracene moiety contributes to the compound’s fluorescent properties, which are utilized in analytical and imaging applications .

Properties

CAS No.

87607-33-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-(anthracen-9-ylmethoxymethyl)oxirane

InChI

InChI=1S/C18H16O2/c1-3-7-16-13(5-1)9-14-6-2-4-8-17(14)18(16)12-19-10-15-11-20-15/h1-9,15H,10-12H2

InChI Key

CGQRIFPFSCAHIF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.